molecular formula C8H7NO2 B019356 2-Methylfuro[3,2-b]pyridin-3(2H)-one CAS No. 107096-03-7

2-Methylfuro[3,2-b]pyridin-3(2H)-one

Cat. No. B019356
M. Wt: 149.15 g/mol
InChI Key: FGWMWBGVFNTLPU-UHFFFAOYSA-N
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Description

2-Methylfuro[3,2-b]pyridin-3(2H)-one is a chemical compound with the molecular formula C8H7NO . It is also known as 2-Methylfuro(2,3-c)pyridine .

Scientific Research Applications

  • Synthesis for Pharmaceutical and Biotechnology Applications : A synthesis method for furo[2,3-c]pyridine and its methyl derivatives from ethyl 3-hydroxyisonicotinate has potential applications in the pharmaceutical and biotechnology industries (Morita & Shiotani, 1986). Similarly, another study provides a synthesis method for furo[3,2-b]pyridine and its derivatives, also indicating applications in these industries (Shiotani & Morita, 1986).

  • Photochemical Behavior : The irradiation of furo- and pyrrolo-[3,2-b]pyridin-2-ones leads to dimeric products and electrocyclic ring opening, which could have implications in the development of novel photochemical processes (Jones & Phipps, 1975).

  • Antitumor Activity : A novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivative exhibits potential antitumor activity, particularly in triple negative breast cancer cell lines and in ovo CAM models (Silva et al., 2021).

  • Diverse Biomedical Applications : 1H-Pyrazolo[3,4-b]pyridines, with diverse substituents, have shown a range of biomedical applications. This suggests potential in both synthetic methods and drug delivery (Donaire-Arias et al., 2022).

  • Regio- and Stereoselective Synthesis : The base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones allows for the synthesis of diverse fused pyridines and pyrroles, demonstrating excellent regio- and stereoselectivity (Yang et al., 2015).

  • Synthesis of Functionalized Furo[3,2-b]pyridines : An efficient strategy for synthesizing functionalized 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines was presented, using an intramolecular inverse-electron-demand Diels-Alder reaction (Hajbi et al., 2008).

  • Magnetic and Spectral Properties of Complexes : The structural characterization, spectral, and magnetic properties of isothiocyanate nickel(II) complexes with furopyridine derivatives have been studied, revealing insights into their coordination chemistry (Baran et al., 2005).

properties

IUPAC Name

2-methylfuro[3,2-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-8(10)7-6(11-5)3-2-4-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWMWBGVFNTLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618162
Record name 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylfuro[3,2-b]pyridin-3(2H)-one

CAS RN

107096-03-7
Record name 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Shiotani, H Morita - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
A convenient synthesis of furo[3,2‐b]pyridine and its 2‐ and 3‐methyl derivatives from ethyl 3‐hydroxypiconate (1) is described. The hydroxy ester 1 was O‐alkylated with ethyl …
Number of citations: 20 onlinelibrary.wiley.com
S Shiotani, H Morita
Number of citations: 0

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